Forsythoside H

Vue d'ensemble

Description

Le Forsythoside H est un glycoside de phényléthanoïde de caféoyle isolé des fruits de Forsythia suspensa (Thunb.) Vahl. Ce composé est connu pour ses propriétés anti-inflammatoires potentielles . Le this compound appartient à la classe des composés phénylpropanoïdes et se caractérise par son aspect solide blanc à blanc cassé .

Applications De Recherche Scientifique

Anti-inflammatory Effects

Forsythoside H exhibits significant anti-inflammatory properties. Research indicates that it modulates the expression of inflammatory mediators such as prostaglandin E2 and interleukin-8 through the inhibition of the toll-like receptor 4/myeloid differentiation factor 88/nuclear factor kappaB signaling pathway. This modulation results in a decrease in pro-inflammatory cytokines, making this compound a candidate for treating inflammatory diseases.

Case Study : In vitro studies using lipopolysaccharide-induced inflammation models demonstrated that this compound reduced levels of inflammatory markers significantly, suggesting its potential for clinical applications in managing conditions like arthritis and other inflammatory disorders .

Antioxidant Properties

The compound also acts as an antioxidant by activating the nuclear factor-erythroid 2-related factor 2/heme oxygenase-1 pathway, which enhances the expression of various antioxidant enzymes. This property is crucial for protecting cells from oxidative stress-related damage.

Data Table: Antioxidant Activity of this compound

| Test System | Concentration | Result | Reference |

|---|---|---|---|

| DPPH Scavenging Activity | 10-100 μg/ml | Significant reduction in DPPH radicals | |

| ABTS Assay | 50 μg/ml | 85% inhibition of ABTS radical formation | |

| Cell Line (HepG2) | 25-100 μM | Increased SOD and CAT activity |

Antimicrobial Activity

This compound has shown promising antimicrobial effects against various bacterial strains. Its mechanism involves disrupting bacterial cell membrane integrity, leading to cell lysis.

Case Study : In laboratory settings, this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antimicrobial agents .

Potential in Cancer Therapy

Emerging evidence suggests that this compound may have anticancer properties. Studies indicate it can induce apoptosis in cancer cells and inhibit tumor growth through modulation of apoptotic pathways.

Data Table: Anticancer Effects of this compound

| Cancer Type | Dose | Effect | Mechanism | Reference |

|---|---|---|---|---|

| Esophageal Squamous Cell | 50 mg/kg | Reduced tumor volume | Regulation of BCL2 and BAX | |

| Breast Cancer | 100 μM | Inhibition of cell proliferation | Induction of apoptosis |

Cosmetic Applications

Due to its antioxidant properties, this compound is being explored for use in cosmetic formulations aimed at protecting skin from oxidative stress and aging.

Case Study : Preliminary studies have shown that formulations containing this compound enhance skin hydration and elasticity while reducing signs of aging in human skin fibroblast cultures.

Mécanisme D'action

Le Forsythoside H exerce ses effets par la régulation de diverses cibles moléculaires et voies. Il module les voies de signalisation TLR4/MyD88/NF-κB et Nrf2/HO-1, ce qui conduit à la suppression des cytokines inflammatoires et du stress oxydatif . Cette régulation contribue à atténuer l’inflammation et à protéger contre les dommages oxydatifs.

Analyse Biochimique

Biochemical Properties

Forsythoside H, like other Forsythiasides, interacts with various enzymes, proteins, and other biomolecules. It is known to regulate signaling pathways such as the toll-like receptor 4 (TLR4)/myeloid differentiation factor 88 (MyD88)/nuclear factor kappaB (NF-κB), and nuclear factor-erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) pathways . These interactions can influence various biochemical reactions, contributing to the compound’s pharmacological effects.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to counteract cognitive decline by regulating neuroinflammation via NF-κB signaling in APP/PS1 mice, providing preliminary experimental evidence that this compound is a promising therapeutic agent in Alzheimer’s disease treatment .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been shown to inhibit the activation of the NLRP3 pathway and induce Sirt1 activation .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, intravenous injection of Forsythoside B, a related compound, at dosages of 5–20 mg/kg has been shown to dose-dependently reduce polymorph nuclear leukocyte (PMN) infiltration and myeloperoxidase (MPO) activity in a rat model of myocardial ischemia-reperfusion injury

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels . The phenylpropanoid pathway, a common pathway of this compound biosynthesis, can produce coniferyl alcohol and caffeoyl-CoA, which are precursors of this compound .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins and can affect its localization or accumulation

Méthodes De Préparation

Voies synthétiques et conditions de réaction : Le Forsythoside H peut être extrait des feuilles de Forsythia suspensa en utilisant une méthode d’extraction assistée par ultrasons à base de liquide ionique. Cette méthode implique l’utilisation de liquides ioniques l-alkyl-3-méthylimidazolium avec différentes chaînes alkyles et anions. Les conditions optimales d’extraction comprennent une concentration de solvant de 0,6 M, un rapport solvant/solide de 15 mL/g et un temps d’extraction de 10 minutes .

Méthodes de production industrielle : La production industrielle du this compound implique généralement l’utilisation de la chromatographie contre-courante à grande vitesse pour la séparation et la purification du composé. Cette méthode utilise un système de solvant biphasique composé d’acétate d’éthyle, d’éthanol, d’acide acétique et d’eau dans un rapport de 4 : 1 : 0,25 : 6 (v/v). La pureté du this compound extrait peut atteindre 96,1 %, comme le détermine la chromatographie liquide haute performance .

Analyse Des Réactions Chimiques

Types de réactions : Le Forsythoside H subit diverses réactions chimiques, notamment des réactions d’oxydation, de réduction et de substitution.

Réactifs et conditions courants :

Oxydation : Le this compound peut être oxydé en utilisant des réactifs tels que le peroxyde d’hydrogène ou le permanganate de potassium en conditions acides ou basiques.

Réduction : Les réactions de réduction peuvent être réalisées en utilisant des réactifs comme le borohydrure de sodium ou l’hydrure de lithium et d’aluminium.

Substitution : Les réactions de substitution impliquent souvent des nucléophiles tels que les ions hydroxydes ou les amines en conditions basiques.

Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut donner divers dérivés oxydés du this compound, tandis que la réduction peut produire des formes réduites du composé.

4. Applications de la recherche scientifique

Le this compound a une large gamme d’applications de recherche scientifique :

Chimie : Il est utilisé comme composé de référence dans l’étude des glycosides de phényléthanoïde et de leurs propriétés chimiques.

Biologie : Le this compound est étudié pour ses activités anti-inflammatoires et antioxydantes potentielles.

Industrie : Le this compound est utilisé dans le développement de produits pharmaceutiques et nutraceutiques à base de produits naturels.

Comparaison Avec Des Composés Similaires

Le Forsythoside H fait partie d’un groupe de glycosides de phényléthanoïde, qui comprend des composés similaires tels que le Forsythoside A, le Forsythoside B et le Forsythoside E. Ces composés partagent des caractéristiques structurales similaires mais diffèrent dans leurs groupes fonctionnels spécifiques et leurs activités biologiques . Le this compound est unique en raison de ses propriétés anti-inflammatoires et antioxydantes spécifiques, qui sont plus prononcées que celles de certains de ses analogues .

Liste des composés similaires :

- Forsythoside A

- Forsythoside B

- Forsythoside E

Le this compound se distingue par ses applications thérapeutiques potentielles et son rôle dans la modulation des voies de signalisation clés impliquées dans l’inflammation et le stress oxydatif.

Activité Biologique

Forsythoside H is a phenylethanol glycoside primarily derived from the plant Forsythia suspensa, which has been traditionally used in Chinese medicine. Recent studies have highlighted its diverse biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and detailed data tables.

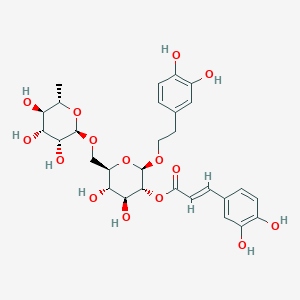

Chemical Structure and Properties

This compound is characterized by its phenylethanol glycoside structure, which contributes to its pharmacological effects. The compound's structure allows it to interact with various biological pathways, enhancing its therapeutic potential.

Chemical Structure

| Component | Structure |

|---|---|

| This compound | This compound Structure |

Anti-inflammatory Effects

This compound exhibits significant anti-inflammatory properties. It modulates key signaling pathways involved in inflammation, particularly the NF-κB pathway. Research indicates that this compound can inhibit the expression of inflammatory cytokines such as TNF-α and IL-6.

Mechanism of Action:

- Inhibition of TLR4/MyD88/NF-κB signaling pathway.

- Reduction of pro-inflammatory cytokine levels.

Case Study: Myocardial Injury

In a study involving myocardial injury models, this compound was shown to decrease levels of troponin-T and inflammatory markers in serum. This suggests its potential use in treating cardiovascular diseases by mitigating inflammation.

Antioxidant Activity

This compound demonstrates strong antioxidant capabilities, primarily through the activation of the Nrf2/HO-1 signaling pathway. This pathway is crucial for regulating the body's response to oxidative stress.

Key Findings:

- This compound enhances the activity of antioxidant enzymes like superoxide dismutase (SOD).

- It reduces reactive oxygen species (ROS) levels in cellular models exposed to oxidative stress.

Antimicrobial Properties

Recent studies have also highlighted the antimicrobial effects of this compound. It has been found effective against various pathogens, suggesting its potential application in treating infections.

Research Highlights:

- This compound exhibited strong antimicrobial activity against bacteria and fungi.

- The compound's effectiveness was confirmed through disk diffusion and minimum inhibitory concentration (MIC) assays.

Summary of Biological Activities

| Activity Type | Mechanism | Key Findings |

|---|---|---|

| Anti-inflammatory | NF-κB pathway inhibition | Decreased TNF-α and IL-6 levels |

| Antioxidant | Nrf2/HO-1 pathway activation | Enhanced SOD activity and reduced ROS |

| Antimicrobial | Direct inhibition of pathogens | Effective against multiple bacterial strains |

Comparative Studies on Forsythosides

A comparison of various forsythosides reveals that this compound shares similar mechanisms with other members like Forsythosides A and B but may exhibit unique potency levels in specific biological activities.

| Forsythoside | Anti-inflammatory Effect | Antioxidant Effect | Antimicrobial Activity |

|---|---|---|---|

| Forsythoside A | Moderate | High | Moderate |

| Forsythoside B | High | Moderate | Low |

| This compound | High | High | High |

Propriétés

IUPAC Name |

[(2R,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)ethoxy]-4,5-dihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36O15/c1-13-22(35)24(37)26(39)28(42-13)41-12-20-23(36)25(38)27(44-21(34)7-4-14-2-5-16(30)18(32)10-14)29(43-20)40-9-8-15-3-6-17(31)19(33)11-15/h2-7,10-11,13,20,22-33,35-39H,8-9,12H2,1H3/b7-4+/t13-,20+,22-,23+,24+,25-,26+,27+,28+,29+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDGZMMDZJVKXTP-HBIAPIBXSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OCCC3=CC(=C(C=C3)O)O)OC(=O)C=CC4=CC(=C(C=C4)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCCC3=CC(=C(C=C3)O)O)OC(=O)/C=C/C4=CC(=C(C=C4)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36O15 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

624.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.